Isostearyl alcohol
Description
Nomenclature and Structural Characteristics of Isostearyl Alcohol within Branched-Chain Alcohols
This compound is a prominent example of a branched-chain higher alcohol. Chemically, it is an eighteen-carbon (C18) aliphatic alcohol characterized by a branched structure. The most commonly referenced component of commercial this compound is 16-methylheptadecan-1-ol. chemicalbook.comthegoodscentscompany.comchemicalbook.com This nomenclature indicates a seventeen-carbon chain (heptadecane) with a hydroxyl group (-OH) attached to the terminal carbon (position 1) and a methyl group (-CH3) branching off at the sixteenth carbon position, counting from the hydroxylated end. chemicalbook.comthegoodscentscompany.comchemicalbook.com
Commercial this compound is typically a mixture of isomers, all possessing a C18 chain with varying degrees and positions of branching, predominantly methyl branching. atamanchemicals.comsmolecule.com This isomeric mixture contributes to its distinct physical properties, such as its liquid nature at room temperature, unlike its linear saturated counterpart, stearyl alcohol (1-octadecanol), which is a solid. atamanchemicals.com The molecular formula for this compound is C18H38O, and its molecular weight is approximately 270.5 g/mol . cymitquimica.comchembk.comechemi.com
Historical Context and Evolution of Research on Fatty Alcohols with Iso-Branching
The broader history of fatty alcohol production traces back to the early 20th century with the advent of methods like the Bouveault–Blanc reduction of wax esters using sodium. researchgate.netwikipedia.org The commercialization of catalytic hydrogenation in the 1930s marked a significant step, enabling the conversion of fatty acid esters from natural sources like tallow (B1178427) into fatty alcohols. wikipedia.org
Research into branched-chain fatty alcohols, including those with iso-branching, has evolved with the understanding of how branching affects chemical and physical properties. While linear fatty alcohols were initially the primary focus due to their abundance in natural fats and oils, the unique characteristics of branched isomers led to their increased investigation for specific applications. More recent academic inquiry has explored the natural occurrence of branched fatty alcohols, identifying them in sources such as marine sediments and soils, where iso and anteiso forms can serve as biomarkers for microbial activity. sciengine.comrsc.org Furthermore, the potential of branched-chain higher alcohols as biofuels and the development of microbial production methods represent a more contemporary area of research driven by energy and environmental considerations. nih.govresearchgate.net
Significance of this compound in Modern Chemical and Material Sciences
The branched structure of this compound confers several advantages that make it significant in modern chemical and material sciences. Its branching leads to a lower melting or pour point compared to linear alcohols of similar molecular weight, which facilitates handling and incorporation into various formulations. researchgate.netexxonmobilchemical.com This structural feature also influences its solvency and wetting properties. exxonmobilchemical.com
This compound functions as a surfactant and emulsifier, playing a crucial role in stabilizing mixtures of immiscible liquids, such as oil and water, which is fundamental in the creation of stable formulations in various chemical products. smolecule.comcymitquimica.com It is utilized as an ingredient in the production of lubricants and resins, where its chemical structure contributes to the desired performance characteristics of these materials. atamanchemicals.comcymitquimica.com The ability of branched alcohols to provide superior wetting power and solvency in systems like coatings and inks, as well as a wide viscosity range in synthetic lubricants, highlights their importance in materials science. exxonmobilchemical.com
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into this compound and similar branched-chain higher alcohols encompasses several key areas. A primary objective is the investigation and optimization of synthesis routes, including catalytic hydrogenation of isostearic acid or its esters, and potentially exploring sustainable methods derived from renewable resources. smolecule.comwikipedia.orgprepchem.com Research also focuses on a detailed understanding of the physical and chemical properties of this compound and how the distribution of isomers in commercial mixtures influences these properties. ontosight.aijove.commolecularcloud.org
Furthermore, academic studies delve into the role of this compound as a chemical intermediate and its behavior in complex formulations, particularly its functions as a surfactant, emulsifier, and rheology modifier. smolecule.comcymitquimica.comexxonmobilchemical.comontosight.ai The potential for microbial synthesis of branched-chain alcohols, including those structurally related to this compound, is an active area of metabolic engineering and synthetic biology research aimed at developing sustainable production methods. nih.govresearchgate.net The study of branched fatty alcohols as biomarkers in environmental samples also falls within the scope of academic inquiry, providing insights into microbial communities and organic matter sources. sciengine.comrsc.org
Physical and Chemical Properties of this compound
Based on available data, key physical and chemical properties of this compound include:
Note: Values may vary slightly depending on the specific isomeric composition of the this compound sample.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
16-methylheptadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892268 | |
| Record name | 16-Methyl-1-heptadecanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isooctadecanol | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41744-75-6, 27458-93-1 | |
| Record name | Isostearyl Alcohol EX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isostearyl alcohol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |
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| Record name | 16-Methylheptadecanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |
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| Record name | Isooctadecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Heptadecanol, 16-methyl- | |
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| Record name | 16-Methyl-1-heptadecanol | |
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| Record name | Isooctadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 16-methylheptadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-METHYLHEPTADECANOL | |
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Synthetic Methodologies and Industrial Production Pathways
Conventional Synthetic Routes for Isostearyl Alcohol Production
Industrial production of fatty alcohols often involves the reduction of fatty acids or their esters cosmeticsinfo.orgresearchgate.net. For branched alcohols like this compound, the starting materials are typically branched fatty acids or derived from processes that introduce branching.
A primary route for producing this compound is the catalytic hydrogenation of isostearic acid or its derivatives atamanchemicals.comresearchgate.net. This process involves the reduction of the carboxylic acid (-COOH) or ester group to a hydroxyl (-OH) function using hydrogen gas in the presence of a catalyst cosmeticsinfo.orgtaylorandfrancis.com.
Isostearic acid itself is a branched fatty acid, often produced by the reaction of oleic acid with a natural mineral catalyst atamanchemicals.com. This reaction introduces branching into the otherwise linear oleic acid chain atamanchemicals.com. The hydrogenation of isostearic acid or its methyl esters yields this compound. Industrial hydrogenation of fatty acid methyl esters commonly employs high-pressure conditions and heterogeneous catalysts researchgate.netgoogle.com.
The hydrogenation of fatty acids generally proceeds through a sequential reduction, with the fatty acid being reduced to the corresponding fatty aldehyde, followed by further hydrogenation of the aldehyde to the fatty alcohol taylorandfrancis.com.
The Oxo process, also known as hydroformylation, is a significant industrial method for producing aldehydes from olefins, which are then typically hydrogenated to the corresponding alcohols almerja.commt.comwikipedia.org. This process involves reacting an olefin with carbon monoxide (CO) and hydrogen (H₂) in the presence of a catalyst almerja.commt.com.
For branched alcohols like this compound, the Oxo process can be applied to branched olefins or can result in branched products from linear olefins due to double bond isomerization during the reaction fischer-tropsch.orgfischer-tropsch.org. The hydroformylation of olefins yields aldehydes with one more carbon atom than the starting olefin almerja.commt.com. These aldehydes are subsequently hydrogenated to produce the alcohols almerja.commt.com.
The Oxo process can yield a mixture of linear and branched aldehydes, and the subsequent hydrogenation of this mixture results in a mixture of corresponding alcohols almerja.comfischer-tropsch.org. The degree of branching can be influenced by the catalyst and reaction conditions fischer-tropsch.org. For example, using an olefin with an end double bond can result in about 60% branching in the Oxo process fischer-tropsch.org.
While catalytic hydrogenation of isostearic acid and the Oxo process are conventional routes, other chemical synthesis approaches for branched fatty alcohols exist. These can include processes like Guerbet dimerization, which yields α-branched primary alcohols . Additionally, research continues into developing new and more environmentally friendly methods for producing branched fatty alcohols coherentmarketinsights.com.
Oxo Process and Subsequent Reduction Methodologies
Catalysis in this compound Synthesis
Catalysts play a crucial role in the efficiency and selectivity of this compound synthesis, particularly in the hydrogenation and Oxo processes. Both homogeneous and heterogeneous catalysis systems are employed.
Homogeneous catalysts are in the same phase as the reactants. In the context of fatty alcohol synthesis, homogeneous catalysts, often based on transition metal complexes, have been explored for the hydrogenation of fatty acid esters researchgate.net. These systems can offer high activity and selectivity under milder conditions compared to some heterogeneous processes researchgate.net. For example, ruthenium- and iron-based pincer catalysts have shown effectiveness in the homogeneous hydrogenation of fatty acid methyl esters to fatty alcohols researchgate.netacs.org. Rhodium complexes, often with phosphine (B1218219) ligands, are also used as homogeneous catalysts in the hydroformylation step of the Oxo process, allowing for lower pressure operation and influencing the ratio of linear to branched aldehydes almerja.comportfolio-pplus.com.
Heterogeneous catalysts are in a different phase from the reactants, typically solid catalysts used in liquid or gas-phase reactions. These catalysts are widely used in the industrial production of fatty alcohols due to their ease of separation from the product and potential for recycling researchgate.netgoogle.com.
Historically, copper-based catalysts, such as copper chromite, have been widely used for the hydrogenation of fatty acids and esters researchgate.netgoogle.com. However, concerns regarding the toxicity of chromium have driven efforts to develop environmentally friendly non-chrome copper catalysts and other alternatives researchgate.netcsic.es.
Other heterogeneous catalysts explored for fatty alcohol synthesis include those based on precious metals like palladium and platinum, as well as nickel and cobalt researchgate.nettaylorandfrancis.comsylzyhg.comaocs.org. Supported nickel catalysts are commonly used in the hydrogenation of oils aocs.orgpowereng.com. Recent research has also investigated ruthenium supported on materials like tungstated zirconia for the heterogeneous hydrogenation of fatty esters csic.es.
Heterogeneous catalysts can be used in different reactor types, including slurry-phase reactors (using powdered catalysts) and fixed-bed reactors (using formed catalysts like tablets or extrudates) researchgate.net. While heterogeneous catalysis is well-established for bulk fatty alcohol production, developing effective heterogeneous catalysts for specialty branched alcohols like this compound with high selectivity can present challenges matthey.com.
Table 1: Comparison of Catalysis Systems in Fatty Alcohol Synthesis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Same as reactants (e.g., liquid) | Different from reactants (e.g., solid) |
| Catalyst Separation | Can be challenging | Generally easier (e.g., filtration) |
| Reaction Conditions | Often milder temperature and pressure researchgate.net | Can require harsher conditions researchgate.net |
| Catalyst Recovery | More complex | Easier |
| Industrial Use | Used in specific processes (e.g., Oxo) portfolio-pplus.com | Widely used for bulk production researchgate.netmatthey.com |
| Examples | Rhodium complexes almerja.comportfolio-pplus.com, Ruthenium pincer catalysts researchgate.net | Copper chromite researchgate.netgoogle.com, Supported Nickel powereng.com, Ru/W-Zr csic.es |
Table 2: Key Parameters in Catalytic Hydrogenation of Fatty Esters
| Catalyst Type | Substrate | Temperature (°C) | Pressure (bar/psig) | Notes | Source |
| Heterogeneous (Cu-Cr) | Fatty acid methyl ester | High | High | Conventional industrial process researchgate.netacs.org | researchgate.netacs.org |
| Homogeneous (Ru/Fe pincer) | Fatty acid methyl ester | 135 | 20-69 (300-1000 psig) | Milder conditions, neat reaction researchgate.netacs.org | researchgate.netacs.org |
| Heterogeneous (Ru/W-Zr) | Ethyl stearate | 175 | 40 | Lab-scale study csic.es | csic.es |
Advancements in Catalyst Design and Optimization
Catalyst design plays a crucial role in the efficiency and selectivity of this compound synthesis, particularly in hydrogenation processes. Traditional methods for producing fatty alcohols, including those structurally close to this compound, often utilize copper-chromium or copper/zinc mixed oxide catalysts in fixed-bed reactors under high pressure and temperature conditions. prepchem.comresearchgate.net These catalysts can achieve high alcohol yields, often exceeding 99%. researchgate.net
Advancements in catalyst design aim to improve activity, selectivity, and catalyst lifespan, while potentially enabling milder reaction conditions. While specific detailed research findings on novel catalyst designs solely for this compound production are not extensively detailed in the search results, the broader field of catalytic hydrogenation of fatty acids and esters provides context. For instance, studies on the synthesis of other fatty alcohols highlight the use of various catalysts, including supported catalysts like copper chromite on silica (B1680970). researchgate.net The development of more efficient catalysts is a continuous area of research in chemical synthesis. frontiersin.orgrsc.org
Process Engineering and Optimization for Large-Scale Production
Industrial production of chemicals like this compound requires careful process engineering and optimization to ensure efficiency, purity, and economic viability on a large scale. aiu.eduaiiem.org This involves optimizing reactor design, reaction condition control, and separation and purification techniques. alliedacademies.orgiastate.edu
The choice and design of chemical reactors are critical for maximizing efficiency and product yield. alliedacademies.org For esterification reactions, which can be a step in the production chain leading to this compound precursors, different reactor types such as batch reactors, continuous stirred-tank reactors (CSTRs), and plug-flow reactors (PFRs) can be employed depending on the specific reaction requirements. mdpi.com Optimizing reactor design involves considering factors such as reaction kinetics, heat and mass transfer, and fluid flow patterns to minimize dead zones and enhance mixing. alliedacademies.org
Controlling reaction conditions, including temperature, pressure, residence time, and feed flow rates, is essential for optimizing reactor efficiency and product yield. alliedacademies.org For example, in the hydrogenation of isopropyl isostearate to this compound, a process described in one synthesis example, the reaction was carried out in a 20-liter autoclave reactor under a hydrogen pressure of 150 kg/cm ² and a temperature of 275°C for approximately 7 hours. prepchem.com The specific conditions are tailored to the catalyst and feedstock used to achieve optimal conversion.
After the synthesis reaction, separation and purification techniques are necessary to isolate the desired this compound from unreacted starting materials, byproducts, and catalyst residues. google.com Distillation is a common purification technique used in the production of fatty alcohols. ontosight.aiuu.nlprepchem.com
In the synthesis of this compound from isopropyl isostearate, the crude product is typically subjected to distillation under reduced pressure to obtain the purified alcohol. prepchem.com For example, a crude product was distilled under reduced pressure, yielding a colorless transparent this compound fraction at 80° to 167°C/0.6 mmHg. prepchem.com
Other purification methods mentioned in the context of related chemical processes include washing with water to remove residual acid and filtration to remove impurities. The choice of purification technique depends on the nature of the crude product and the desired purity of the final this compound.
Chemical Reactivity and Derivatization Studies
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl group (-OH) is the principal reactive center of the isostearyl alcohol molecule. Its reactivity is influenced by the branched nature of the carbon chain, which can impart distinct physical and chemical properties to the resulting derivatives compared to those of straight-chain fatty alcohols.
Esterification Reactions and Kinetics
Esterification involves the reaction of this compound with a carboxylic acid or a derivative thereof (such as acid anhydrides or acyl chlorides) to form an ester and water (or HCl in the case of acyl chlorides). This reaction is a cornerstone in the synthesis of many valuable isostearyl derivatives smolecule.combyjus.comchemguide.co.uk.
The general reaction can be represented as:
R-COOH + R'-OH R-COO-R' + HO
where R-COOH is a carboxylic acid and R'-OH is this compound.
Esterification is typically catalyzed by strong acids, such as sulfuric acid or p-toluenesulfonic acid specialchem.comtiiips.com. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards product formation. This is commonly accomplished by removing water as it is formed, often through azeotropic distillation chemguide.co.uk.
While specific kinetic studies focusing solely on this compound esterification are not extensively detailed in the provided search results, the kinetics of esterification reactions involving other primary alcohols and carboxylic acids have been studied researchgate.netucr.ac.crnjit.edu. These studies highlight the influence of factors such as temperature, catalyst concentration, and the molar ratio of reactants on reaction rate and equilibrium researchgate.netnjit.edu. The branched structure of this compound may influence the reaction kinetics due to steric effects compared to straight-chain alcohols, potentially affecting the accessibility of the hydroxyl group and the transition state stability.
Etherification Reactions
Etherification involves the formation of an ether linkage (-O-) between this compound and another alcohol or a molecule containing a reactive ether-forming group. A relevant example is the synthesis of isostearyl glyceryl ether, which is formed by the reaction of this compound with glycerin under acidic conditions deascal.comvulcanchem.com. This process is a condensation reaction that results in the elimination of water vulcanchem.com.
The reaction for isostearyl glyceryl ether formation can be depicted as:
Isostearyl-OH + Glycerin Isostearyl-O-Glyceryl + HO
This etherification reaction is typically acid-catalyzed, facilitating the formation of the ether bond vulcanchem.com.
Oxidation Pathways and Mechanisms
Primary alcohols like this compound can undergo oxidation to yield aldehydes and further to carboxylic acids, depending on the oxidizing agent and reaction conditions smolecule.com.
[this compound] [Isostearyl Aldehyde] [Isostearic Acid]
While the search results confirm that oxidation of this compound is possible, leading to the formation of ketones or aldehydes under specific conditions, detailed oxidation pathways or mechanisms specific to this compound were not provided smolecule.com. The mechanism of primary alcohol oxidation generally involves the removal of a hydride from the carbon bearing the hydroxyl group and a proton from the hydroxyl group, often mediated by the oxidizing agent.
Synthesis and Characterization of this compound Derivatives
The reactivity of the primary hydroxyl group of this compound enables the synthesis of a variety of derivatives with tailored properties.
Isostearyl Esters (e.g., Isostearyl Isostearate, Isostearyl Neopentanoate)
Isostearyl esters are a significant class of derivatives synthesized through the esterification of this compound with various carboxylic acids smolecule.comspecialchem.comsmolecule.comlookchem.com. The properties of the resulting ester are influenced by both the this compound and the specific carboxylic acid used.
Isostearyl Isostearate: This ester is synthesized by the reaction between this compound and isostearic acid specialchem.comlookchem.com. The synthesis typically involves an esterification reaction, often catalyzed by an acid lookchem.com. Purification methods, such as distillation, are employed to obtain a high-purity product google.com.
Interactive Table 1: Example Composition Analysis of Crude and Purified Isostearyl Isostearate from a Synthesis Process google.com
| Component | Crude Product (GC Analysis %) | Purified Product (GC Analysis %) |
| Isostearyl Isostearate | 87.6 | 99.3 |
| This compound | 6.3 | 0.3 |
| Isostearic Acid | 5.5 | 0.3 |
| Other Components | 0.6 | 0.4 |
(Note: Data compiled from a patent example, specific conditions may vary.)
Isostearyl Neopentanoate: This ester is formed by the esterification of this compound with neopentanoic acid (also known as pivalic acid) smolecule.comatamanchemicals.com. The synthesis follows the general principles of acid-catalyzed esterification smolecule.com.
Interactive Table 2: Properties of Isostearyl Neopentanoate nih.govuni.lu
| Property | Value |
| Molecular Formula | C23H46O2 |
| Monoisotopic Mass | 354.3498 Da |
| XLogP (predicted) | 10.1 |
Characterization of isostearyl esters typically involves techniques such as Gas Chromatography (GC) to determine purity and identify residual reactants, and spectroscopic methods like Infrared (IR) spectroscopy to confirm the presence of ester functional groups .
Alkoxylates and Ethoxylates of this compound
Alkoxylation, particularly ethoxylation (reaction with ethylene (B1197577) oxide) and propoxylation (reaction with propylene (B89431) oxide), is a process used to modify the properties of fatty alcohols, including this compound smolecule.com. This reaction involves the addition of alkylene oxide units to the hydroxyl group, forming a series of ether linkages.
R'-OH + n (Alkylene Oxide) R'-(O-Alkylene)-OH
where R'-OH is this compound and Alkylene Oxide is typically ethylene oxide or propylene oxide.
Ethoxylation can render the resulting derivatives more hydrophilic, making them useful as surfactants and emulsifiers smolecule.com. While the search results mention ethoxylation as a modification process, detailed synthetic procedures or characterization data specifically for this compound ethoxylates or other typical alkoxylates were not provided. The formation of isostearyl glyceryl ether, discussed in Section 3.1.2, is an example of an etherification, but it involves glycerin rather than typical alkylene oxides used in industrial alkoxylation processes.
Amides and Other Nitrogen-Containing Derivatives
Alcohols, including fatty alcohols like this compound, can be involved in the formation of amides and other nitrogen-containing derivatives, although often indirectly. Amides are typically formed by the reaction of carboxylic acid derivatives (such as acyl chlorides, esters, or carboxylic acids) with amines chemistrysteps.com. While direct reaction between a carboxylic acid and an amine can form an ammonium (B1175870) salt first, coupling reagents are used for amide formation under milder conditions chemistrysteps.comwhiterose.ac.uk.
Esters can be converted to amides by reaction with amines (aminolysis), although this often requires forcing conditions chemistrysteps.com. Conversely, esters can be obtained from amides by reacting an amide with a large excess of an alcohol under high temperatures and strong acidic conditions, though this method has limited practical application chemistrysteps.com.
Isostearic acid, the precursor to this compound, can be derivatized to form amides, expanding its use in various industries atamanchemicals.com. While the direct conversion of this compound to amides is not a primary reaction pathway for alcohols, its derivatives or related compounds like isostearic acid are involved in amide synthesis. Nitrogen-containing derivatives can also be formed through reactions involving amines and other functional groups that can be introduced onto the alcohol structure or its derivatives libretexts.org.
Advanced Organic Transformations Involving this compound
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis. Alcohols can participate in C-C bond formation strategies, often through catalytic processes. One approach involves the direct formation of C(sp³)–C(sp²) bonds from alcohols and aryl carboxylic acids using nickel/photoredox catalysis chemistryviews.org. This method combines the deoxygenation of alcohols mediated by N-heterocyclic carbenes (NHC) with the decarbonylation of aryl acids chemistryviews.org. The reaction proceeds at room temperature and is applicable to a broad range of aliphatic alcohols chemistryviews.org.
Another strategy for C-C bond formation involving alcohols is the cross-coupling reaction catalyzed by transition metals like palladium or nickel tcichemicals.comrsc.org. These reactions typically involve the coupling of alcohols with other organic molecules to form new carbon-carbon bonds rsc.org. Acceptorless dehydrogenative coupling (ADC) reactions are a type of C-C bond formation that utilizes alcohols as pro-electrophiles, generating water and hydrogen gas as by-products researchgate.net. These methods often involve transition metal catalysts and can be applied to the synthesis of various organic compounds researchgate.net. Guerbet-type reactions, catalyzed by transition metals like nickel, involve the C-alkylation of alcohols through a sequence of dehydrogenation, aldol (B89426) condensation, and hydrogenation, resulting in C-C bond formation iisertirupati.ac.in.
This compound, as a primary alcohol, can be a substrate in various photoinduced and catalytic transformations. Photoinduced transformations often involve the generation of reactive intermediates, such as oxy-radicals from alcohols, which can then undergo further reactions like β-fragmentation to form new compounds nih.gov. While general principles of photoinduced transformations of alcohols are established, specific studies focusing solely on this compound in such reactions are less commonly detailed in broad overviews. Technological advancements in photochemistry, including flow chemistry, have improved the reproducibility and scalability of photoinduced reactions researchgate.net.
Catalytic transformations of alcohols are widespread in organic chemistry and can involve a variety of reactions, including oxidation, reduction, and C-C bond formation researchgate.net. Transition metal catalysts, such as those based on nickel and palladium, are frequently employed in these transformations tcichemicals.comrsc.orgiisertirupati.ac.in. These catalytic processes can facilitate reactions like dehydrogenation, which converts alcohols to carbonyl compounds researchgate.net. The development of efficient catalytic systems, including homogeneous and heterogeneous catalysts, is an active area of research researchgate.net.
Stereoselective synthesis aims to produce a specific stereoisomer of a compound. While this compound itself is not chiral, it can be used as a building block or reactant in the stereoselective synthesis of chiral derivatives. Chiral alcohols and their derivatives are important in various fields, including pharmaceuticals and fine chemicals chimia.chencyclopedia.pub.
Methods for stereoselective synthesis involving alcohols include kinetic resolution and dynamic kinetic resolution (DKR) encyclopedia.pubmdpi.com. Kinetic resolution utilizes a chiral catalyst or enzyme (such as lipases) that reacts preferentially with one enantiomer of a racemic mixture, leaving the other enantiomer enriched encyclopedia.pubmdpi.com. DKR combines the selective reaction of one enantiomer with the in situ racemization of the unreacted enantiomer, potentially leading to a higher yield of the desired stereoisomer encyclopedia.pubmdpi.com. Metal/lipase co-catalyzed DKR of racemic chiral alcohols is a general approach to obtain enantiopure esters mdpi.com.
Although this compound is achiral, its use in reactions with chiral reagents or catalysts can lead to the formation of chiral products. For instance, the derivatization of molecules with aliphatic chains, which could include isostearyl groups, has been explored in the context of synthesizing organogelators from chiral amino acids nih.gov. This highlights the potential for incorporating achiral fatty alcohol chains into chiral structures to modify their properties. The stereoselective synthesis of chiral amino alcohols and amines is an important area, and while this compound is not a direct chiral pool starting material, the methodologies developed in this field for other alcohols could potentially be adapted or relevant when synthesizing chiral derivatives incorporating the isostearyl moiety chimia.ch.
Material Science and Engineering Applications
Rheological Properties and Viscosity Modification in Complex Fluid Systems
The incorporation of isostearyl alcohol into formulations can significantly impact their rheological properties, affecting viscosity and flow behavior. windows.netulprospector.comanton-paar.commdpi.comumich.edu Its branched structure contributes to its liquid nature at room temperature, which is distinct from the solid state of linear saturated alcohols like stearyl alcohol. windows.netulprospector.com
Temperature-Dependent Rheological Transitions
Temperature plays a crucial role in the rheological properties of many systems, particularly those involving fatty alcohols and emulsifiers. scilit.com Changes in temperature can lead to phase transitions within formulations, affecting their structure and, consequently, their viscosity and flow behavior. scilit.com For instance, systems containing cetrimide-cetostearyl alcohol have shown maximum consistency at temperatures corresponding to the transition from a frozen smectic to a liquid crystalline phase. scilit.com At higher temperatures, viscosity decreases as the structural network weakens. scilit.com While research specifically detailing the temperature-dependent rheological transitions solely of this compound itself in various systems is less readily available in the provided context, the general principle of temperature influencing the behavior of fatty alcohol-containing formulations is well-established. The branched structure of this compound results in a very low melting point (< -60 °C) compared to linear stearyl alcohol (58 °C), meaning it remains liquid over a wide temperature range relevant to many applications. ulprospector.com
Interfacial Science and Emulsion/Dispersion Stabilization Mechanisms
This compound's amphiphilic nature, possessing both hydrophilic and hydrophobic characteristics, allows it to interact at interfaces, playing a role in the stabilization of emulsions and dispersions. unc.edu
Role in Interfacial Tension Reduction
Emulsions are inherently unstable systems of immiscible liquids that are kinetically stabilized by the addition of surfactants or emulsifiers. unc.eduiiserpune.ac.inbiolinscientific.com These agents reduce the interfacial tension between the two phases, lowering the energy required to create and maintain the dispersed droplets. unc.eduiiserpune.ac.inbiolinscientific.com While this compound itself may not be classified primarily as a surfactant with strong interfacial tension reduction capabilities compared to dedicated surfactants, fatty alcohols, in general, can contribute to emulsion stability and can be used as co-emulsifiers. atamanchemicals.comatamanchemicals.comunc.edu Branched hydrocarbon architectures in surfactants have been shown to influence limiting surface tension. scispace.comresearchgate.net
Adsorption and Monolayer Formation at Interfaces
Amphiphilic compounds, including fatty alcohols, can adsorb at the interface between immiscible phases, such as oil and water or air and water. anton-paar.comunc.edutaylorandfrancis.comuoa.gr This adsorption leads to the formation of monolayers, which can create a barrier that helps stabilize the dispersed phase and prevent coalescence of droplets. unc.edutaylorandfrancis.com this compound has been noted for its potential application as an evaporation suppressing monolayer when applied to the surface of water. atamanchemicals.com The formation and properties of these adsorbed layers are crucial for the long-term stability of emulsions and dispersions. biolinscientific.commdpi.com The structure of these monolayers, including phase transitions, can be studied using techniques like Brewster angle microscopy. researchgate.net
Stabilization of Industrial Emulsions and Dispersions
This compound and its derivatives are employed as stabilizers in industrial emulsion and dispersion systems, notably within the cosmetic and personal care sectors, which represent significant industrial applications atamanchemicals.comfarmoganic.comhallstarbeauty.comatamanchemicals.comulprospector.comgoogle.comquadragroup.storegoogleapis.comgoogleapis.comgiiresearch.com. These compounds function as emulsifiers, co-emulsifiers, and stabilizing agents, preventing the separation of immiscible phases, such as oil and water atamanchemicals.comatamanchemicals.com. They can also influence the thickness and consistency of liquid products atamanchemicals.comatamanchemicals.com. In industrial contexts beyond cosmetics, this compound's branched structure enhances its dispersing power, facilitating the stabilization of pigments and mineral particles within oils and solvents knowde.com. One method for manufacturing stable emulsions involves rapidly cooling or heating the emulsion from its phase inversion temperature in a microchannel, where this compound can be utilized as an oil agent google.com. Ethoxylated this compound (e.g., RTD IS-20), a derivative with a high HLB, is used as a nonionic surfactant to solubilize hydrophobic compounds in aqueous systems and can function as a co-emulsifier hallstarbeauty.com.
Microemulsion and Organogel Formation Dynamics
This compound serves as a solvent in the formation of organogels, which are three-dimensional networks formed by the self-assembly of gelator molecules that immobilize the organic solvent scielo.bracs.orgijpcbs.com. Research has explored the dynamics of organogel formation using this compound with various low-mass gelling agents (LMGAs). For instance, studies with (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides (HS-n-OH) have shown that this compound can act as a solvent for gel formation, with gelation times and critical gelation concentrations (CGC) being key parameters investigated scielo.brrsc.org. Another study demonstrated the thermo-mechanical processing of organogels formed by dibutyllauroyl glutamide (DBLGA) in this compound acs.org. This research highlighted the influence of processing parameters such as temperature, strain, and cooling rate on the microstructure and macroscopic properties, including gelation time and elasticity (G') acs.org. The formation of these gels often involves the self-assembly of gelator molecules into fibrous structures that physically trap the this compound solvent scielo.brijpcbs.com. The viscoelastic properties of these organogels, behaving as solids at low shear rates, are attributed to the physical interactions within the fibrous network ijpcbs.com. Microemulsion formation is also relevant, as low-surface energy surfactants with branched hydrocarbon architectures, potentially derived from this compound, are utilized in microemulsification processes researchgate.net.
Applications in Polymer Chemistry and Advanced Materials
This compound and its derivatives play roles in polymer chemistry, either as components in monomer synthesis, as additives influencing polymer properties, or in the formulation of polymer-containing materials.
As a Monomer or Co-monomer in Polymer Synthesis
While this compound itself is a fatty alcohol, its derivatives, such as acrylate (B77674) and methacrylate (B99206) esters, are utilized as monomers in the synthesis of various polymers atamanchemicals.comepo.org. These polymers find applications in areas like coatings and inks atamanchemicals.com. Fatty alcohols, including this compound, can be constituents in the synthesis of polymers, such as those containing silicone copolyol macromers googleapis.com. Although not always directly incorporated into the main polymer backbone as a sole monomer, this compound's structure can be part of larger monomeric units or used in the synthesis of reactive monomers that are then polymerized epo.orggoogleapis.comepo.org. For example, it is mentioned in the context of cosmetic compositions containing graft copolymers of polyvinyl alcohol with monomers like methyl methacrylate and acrylic acid, indicating its presence in formulations with complex polymer systems google.com.
Role as a Plasticizer or Processing Aid in Polymer Systems
This compound is recognized for its ability to function as a plasticizer or processing aid in polymer systems atamanchemicals.comgoogle.comphoenix-chem.com. As a plasticizer, it can be incorporated into polymer resins, for instance, in aerosol hair spray formulations, to improve their flexibility and performance phoenix-chem.com. In the manufacturing of polymer additive granules, this compound can serve as a suitable processing aid google.com. Fatty alcohols in general are also used as fillers in plasticizer and insulating materials for the building industry atamanchemicals.com.
Modification of Polymer Surface Properties
This compound is listed as a fatty alcohol component in compositions designed for the surface modification of polymers, particularly keratinic fibers like hair epo.orggoogle.comgoogle.com. These compositions can interact with the polymer surface, and in some cases, specific formulations containing carbodiimide-based compounds and fatty alcohols like this compound can form covalent bonds with protein residues on hair fibers, leading to semi-permanent surface modification effects google.comgoogle.com. This modification can alter properties such as feel, appearance, and manageability of the fibers epo.orggoogle.comgoogle.com.
Integration into Specialized Coatings and Films
This compound and its derivatives are integrated into various specialized coatings and films, contributing desirable properties hallstarbeauty.comuni.lueuropa.eugoogle.comlcmcd.comupichem.com. Its esters, such as isostearyl isostearate, can act as film formers in cosmetic formulations quadragroup.storeupichem.com. Fatty alcohols, including this compound, are utilized in the production of acrylate and methacrylate esters which are key components of coatings and inks atamanchemicals.com. Furthermore, this compound is mentioned as a component in protective films or papers applied to glass surfaces, where its properties like melting point, flash point, and stability are beneficial for forming consistent coating patterns google.com. Ethoxylated this compound is also listed as an ingredient in surface films lcmcd.com. This compound can provide film-forming functions in various applications knowde.com.
Lubrication and Surface Chemistry Research
The application of this compound and its derivatives in lubrication and surface chemistry is an area of relevant research. Its structure and properties make it suitable for inclusion in various lubricant formulations and for modifying the surface interactions between materials.
Performance in Industrial Lubricants
Industrial grade this compound is utilized in various manufacturing processes, acting as an emulsifier, lubricant, and stabilizer in industrial formulations reanin.com. Its role in the production of lubricants, coatings, and paints helps improve the flow and consistency of these products reanin.com. In the automotive, construction, and manufacturing sectors, it is a component in adhesives, waxes, and polishes reanin.com.
Branched-chain alcohols, such as those under the ISOFOL trademark which include structures related to this compound, are noted for their excellent oxidative and color stability, low volatility, and favorable low-temperature properties windows.netsasoltechdata.com. These characteristics are beneficial for lubricant applications. Esters derived from isostearic acid, the precursor to this compound, are used as base oil components in synthetic lubricants and greases, offering high flashpoints, low pour points, and good application properties uu.nl. ISOFOL alcohols are specifically mentioned as components for minimum quantity lubrication (MQL) and as lubricating components in stamping and rolling oils used in metal processing windows.netsasoltechdata.com.
Interactions with Metal Surfaces and Friction Modification
Research into the interaction of fatty alcohols with metal surfaces provides insight into the potential behavior of this compound in tribological systems. Fatty alcohols, including this compound, can be used as raw materials for producing surfactants and emulsifiers, which are crucial components in many lubricant formulations ulprospector.com. These molecules can influence the surface properties and reduce friction between moving parts.
Studies on related fatty alcohols, such as stearyl alcohol (a linear C18 alcohol), have investigated their interaction with metal surfaces. For instance, research using atomic force microscopy and neutron reflectometry examined the film formation of stearyl alcohol on copper surfaces. While stearyl alcohol was found to form an adsorbed molecular film under static conditions, this film had a lower density compared to films formed by stearic acid and was easily removed under boundary lubrication conditions, thus not contributing significantly to friction reduction in that specific scenario frontiersin.org. This suggests that the structure and adsorption strength of the molecule play a critical role in its performance as a friction modifier.
Another study on organic friction modifiers noted that fatty alcohols have demonstrated weak interaction with steel surfaces in a hexadecane (B31444) environment acs.org. The effectiveness of these molecules as friction modifiers is significantly influenced by their polar head groups and their ability to form stable adsorbed layers on the metal surface acs.org.
Derivatives of isostearic acid, such as isostearyl-derived amines, have been successfully employed as friction modifiers in applications like transmission fluids uu.nlgoogle.com. While this pertains to an amine derivative rather than the alcohol itself, it highlights the utility of the branched isostearyl structure in modifying friction at interfaces.
This compound is miscible with most waxes and oils, a property that facilitates its incorporation into various lubricant and surface treatment formulations coherentmarketinsights.com.
Analytical Chemistry and Characterization of Isostearyl Alcohol and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of isostearyl alcohol and its related compounds. These methods allow for the analysis of the purity of this compound and the identification of impurities or other components in mixtures.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a widely used technique for analyzing the composition of fatty alcohols, including this compound. GC separates volatile components of a sample based on their differing affinities for a stationary phase. The separated components are then detected and quantified. GC analysis has been used to confirm the presence and determine the amount of this compound in various samples, including reaction products and cosmetic ingredients. google.comgoogle.com For instance, GC analysis was performed to compare different sources of this compound, revealing differences in their composition. google.com In the synthesis of isostearyl isostearate, GC analysis was employed to monitor the amounts of isostearyl isostearate, this compound, and isostearic acid in the crude and purified products. google.com
GC coupled with Mass Spectrometry (GC-MS) provides additional structural information by identifying the mass-to-charge ratio of the separated components. This hyphenated technique is powerful for the characterization of complex mixtures and the identification of unknown impurities. GC-MS has been utilized in the analysis of branched C18 aliphatic compounds, including this compound, particularly in identifying impurities in cosmetic ingredients. nih.govtiiips.comamazonaws.com The technique confirms the presence of structured compounds and can be used to identify various components in samples. informaticsjournals.co.in
Research findings using GC show that industrially distributed this compound, obtained by hydrogenating isostearic acid, is typically a mixture of various higher alcohols with 18 carbon atoms as the main component. google.com One study indicated that the alcohol was chiefly composed of about 75% of an alcohol with 18 carbon atoms in the alkyl group, with the remainder consisting of alcohols having 14 and 16 carbon atoms. prepchem.com The branched methyl group was found to be located substantially at the center of the main alkyl chain in all alcohol components. prepchem.com
Here is a table summarizing some GC analysis findings related to this compound in reaction mixtures:
| Sample | Isostearyl Isostearate (%) | This compound (%) | Isostearic Acid (%) | Other Components (%) | APHA |
| Crude product (Example 1, 21h reaction) google.com | 87.6 | 6.3 | 5.5 | 0.6 | 29 |
| Purified product (Example 1, residue) google.com | 98.6 | 0.1 | 1.0 | 0.3 | 38 |
| Crude product (Example 2, 10h reaction) google.com | 66.4 | 0.6 | 32.6 | 0.4 | 77 |
| Purified product (Example 2, fraction) google.com | 99.3 | 0.0 | 0.3 | 0.4 | 9 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ¹H NMR provides information about the hydrogen atoms in a molecule, while ¹³C NMR provides information about the carbon skeleton.
NMR analysis, specifically ¹H NMR and ¹³C NMR, is used to characterize the chemical structure of this compound and its derivatives. tandfonline.comgoogle.comacs.org ¹H NMR spectra can reveal the types of hydrogen environments present, including characteristic signals for methylene (B1212753) protons adjacent to the hydroxyl group. prepchem.com One study reported a broad triplet absorption at (δ)=3.50 in the ¹H NMR spectrum (CCl4 solvent) of this compound, corresponding to the --CH2 --OH protons. prepchem.com
¹³C NMR spectroscopy provides insights into the carbon framework and the presence of different types of carbon atoms, including branched carbons. tandfonline.comgoogle.comacs.org Both ¹H and ¹³C NMR are used to distinguish the chemical structure of Guerbet alcohols, which include branched alcohols like those found in this compound. google.com NMR techniques are also valuable for characterizing and quantifying compounds in complex mixtures, offering advantages such as being non-destructive and using a primary ratio method for quantification. kingston.ac.uk
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations within a molecule. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the scattering of light.
IR analysis of this compound reveals characteristic absorption bands corresponding to its functional groups, such as the hydroxyl group (-OH) and C-H bonds. tiiips.comprepchem.com One study reported IR analysis (liquid film) of this compound showing absorptions at 3340 cm⁻¹ (characteristic of the O-H stretching vibration) and 1055 cm⁻¹ (likely corresponding to C-O stretching vibration). prepchem.com IR spectroscopy is also used in the quality control of derivatives like diisostearyl malate (B86768) to verify chemical composition. tiiips.com Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study the effects of emollients, including ester-based emollients derived from this compound, on the stratum corneum. researchgate.net
Raman spectroscopy is another vibrational technique that complements IR spectroscopy. While less frequently mentioned for direct analysis of this compound in the provided search results, Raman spectroscopy is utilized in the characterization of materials where this compound or its derivatives are components. amazonaws.comacs.orgswan.ac.ukscilit.com For example, Raman measurements have been used to study the molecular bindings in asphaltene aggregates in the presence of this compound derivatives. swan.ac.uk Raman spectroscopy offers advantages such as minimal sample preparation and high discriminatory power, making it useful for differentiating complex mixtures like cosmetic products. amazonaws.com
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is often coupled with chromatographic techniques like GC or LC for the identification and characterization of components in a mixture.
Mass spectrometry is used in conjunction with GC (GC-MS) for the characterization of this compound and its impurities. cir-safety.orggoogle.comnih.govinformaticsjournals.co.in It is also used with HPLC (LC-MS) for the analysis of compounds in formulations containing this compound derivatives. londonmet.ac.ukresearchgate.net MS provides crucial information for identifying unknown compounds based on their mass spectra. londonmet.ac.uk The chemical structure of branched alcohols, such as Guerbet alcohols which can be formed from this compound, can be distinguished using mass spectrometry. google.com
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal properties of materials, including melting points, crystallization behavior, and thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning calorimetry (DSC) is a widely used technique to measure the heat flow associated with temperature-dependent transitions in a material. It can identify melting points, crystallization temperatures, glass transition temperatures, and other thermal events. For fatty alcohols and their derivatives, DSC is particularly useful for characterizing solid-liquid transitions and polymorphism.
While direct DSC data specifically for pure this compound is less prevalent in the provided search results, studies on related fatty alcohols and their mixtures offer insights into the application of this technique. For example, DSC has been used to determine the melting points of various fatty alcohols, including stearyl alcohol and cetyl alcohol pharmtech.com. In one study, DSC analysis of caprylic acid-stearyl alcohol binary mixtures showed a eutectic point with a specific melting temperature and latent heat of fusion mdpi.comresearchgate.net. The DSC heating curve of bulk cetyl alcohol presented a single endothermic peak corresponding to melting mdpi.com. These studies demonstrate the utility of DSC in analyzing the thermal behavior of fatty alcohols and their combinations, which can be extended to the characterization of this compound and its derivatives. The branched structure of this compound is expected to result in a lower melting point or a broader melting range compared to straight-chain saturated fatty alcohols of similar molecular weight, and DSC can quantify these differences.
Table 1: Examples of DSC Findings for Related Fatty Alcohols
| Compound/Mixture | Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) | Source |
| Caprylic acid-stearyl alcohol | Melting | 11.4 | 11.8 | 154.4 | mdpi.com |
| Stearyl alcohol | Melting | 54.4 | 61.4 | 240 | mdpi.com |
| Cetyl alcohol | Melting | ~48.85 | ~49.0 | 212.7 | mdpi.com |
| Stearyl alcohol (in vegetable oil) | Melting | Not specified | Not specified | Inefficient gelator | researchgate.net |
Note: Temperatures and enthalpies are approximate and can vary depending on purity, heating rate, and specific experimental conditions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere tainstruments.comwustl.edu. This technique is primarily used to determine the thermal stability of a material, quantify volatile components, and study decomposition processes tainstruments.comwustl.edu.
For this compound and its derivatives, TGA can provide information about their decomposition temperatures and the onset of thermal degradation. While specific TGA data for pure this compound was not extensively detailed in the search results, related studies on fatty alcohol derivatives and mixtures illustrate its application. For instance, TGA was used to analyze the thermal stability of a caprylic acid-stearyl alcohol eutectic mixture, showing a decomposition temperature higher than its melting point, indicating good thermal stability for certain applications mdpi.com. Another study utilized TGA to investigate the thermal stability of alcohol derivatives of layered perovskite-like niobates, determining conditions for carbonization during pyrolysis idsi.md.
TGA analysis typically involves heating the sample at a constant rate and monitoring the mass loss. The temperature at which significant mass loss occurs is indicative of the material's thermal decomposition temperature. This information is vital for determining the processing and storage conditions for this compound and its derivatives to avoid degradation. The thermal stability of this compound is generally considered good under normal conditions syskem.de.
Table 2: Examples of TGA Findings for Related Compounds
| Compound/Mixture | Process | Temperature Range (°C) | Mass Loss (%) | Source |
| Isostearyl myristate | Initial Decomposition | 200–250 | 15–20 | |
| Isostearyl myristate | Major Decomposition | 250–400 | 60–70 | |
| Stearyl alcohol | Decomposition | 239.8 | Not specified | mdpi.com |
| Caprylic acid-stearyl alcohol | Decomposition | 159.8 | Not specified | mdpi.com |
Note: TGA results can vary based on the heating rate, atmosphere, and sample purity.
Microscopy and Imaging Techniques for Material Characterization
Microscopy techniques provide visual information about the morphology, structure, and dispersion of materials at various scales. They are essential for characterizing the physical form of this compound and its derivatives, especially in complex formulations.
Electron Microscopy (TEM, SEM)
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer high-resolution imaging capabilities, allowing for the visualization of material structures at the micro and nanoscale. SEM is particularly useful for examining the surface morphology and topography of samples, while TEM can provide information about the internal structure and particle size of materials.
While direct examples of TEM or SEM specifically on pure this compound are limited in the provided results, these techniques are commonly applied to characterize systems containing fatty alcohols or their derivatives. For instance, SEM analysis was used to examine the particle sizes and dispersion of nanoparticles in studies involving stearyl alcohol researchgate.net. SEM has also been employed in the characterization of alcohol derivatives of layered perovskite niobates idsi.md.
In the context of this compound, SEM could be used to study the morphology of solid forms if they exist (though it is typically a liquid) or the structure of formulations like gels or creams where this compound is a component. TEM could be valuable for examining the internal structure of micelles or other self-assembled structures formed by this compound derivatives in aqueous systems.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution images of surfaces, including information about topography, roughness, and mechanical properties iitd.ac.in. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever due to tip-surface interactions.
AFM has been applied in studies involving this compound, particularly in the context of material characterization and surface modifications. For example, AFM imaging was used in a study involving a solution of a derivative in this compound griidc.org. AFM has also been utilized in exploring hydrophobic surface modifications in silica (B1680970) and alumina (B75360) nanoparticles using isostearyl chloride, a related compound unito.it. Additionally, AFM is mentioned as a technique for skin cell characterization, relevant to the cosmetic applications of this compound derivatives researchgate.net.
AFM can provide detailed insights into the surface structure and organization of this compound-containing materials, such as films or coatings. It can also be used to study the interactions between this compound and other components in a formulation at the nanoscale.
Optical Microscopy Techniques
Optical microscopy has been widely applied in the characterization of fatty alcohols and systems containing them. Polarized optical microscopy (POM) is particularly useful for identifying crystalline phases due to their birefringence properties researchgate.netacs.org. Studies have used optical microscopy to visualize the crystal structure of oleogels containing stearyl alcohol acs.org. POM images have also been used to examine the crystals of stearyl alcohol and its mixtures with stearic acid in vegetable oil, revealing changes in morphology with composition researchgate.net. In the context of topical creams, microscopy has been used to evaluate the physical stability and microstructure, including the visualization of dispersed globules pharmtech.comresearchgate.netmdpi.com. Polarized optical microscopy images have also been used to observe a solution of a derivative in this compound griidc.org.
For this compound, optical microscopy can be used to assess the homogeneity of formulations, observe the dispersion of other ingredients, and study the formation of any crystalline phases or structured systems, although pure this compound is typically a liquid.
Table 3: Examples of Optical Microscopy Applications
| Material/System | Microscopy Technique | Observation | Source |
| HS-2-OH in this compound solution | Polarized optical microscopy | Images at different times after fast cooling | griidc.org |
| Lipid blend (including isostearyl isostearate) | Optical microscopy | Structural organization upon dry-down | nih.gov |
| Stearyl alcohol oleogels | Brightfield and polarized-light microscopy | Visualization of crystal structure and network | acs.org |
| Stearyl alcohol and stearic acid mixtures | Polarized optical microscopy | Crystal morphology changes with composition | researchgate.net |
| Clotrimazole creams with fatty alcohols | Microscopy | Globule size distribution and presence of globules | pharmtech.com |
| Topical creams | Polarized light microscopy | Anisotropic structure (e.g., Maltese crosses) | researchgate.net |
Environmental Fate and Ecotoxicological Profile
Biodegradation Pathways and Kinetics
Biodegradation is a primary process by which organic compounds are broken down by microorganisms in the environment. The rate and extent of biodegradation are influenced by the chemical structure of the compound and the environmental conditions.
Aerobic Biodegradation Mechanisms
Aerobic biodegradation of fatty alcohols, including those with chain lengths similar to isostearyl alcohol (C16-C18), is a significant removal mechanism in oxygen-rich environments such as surface waters and aerobic soil layers. Studies on alcohol ethoxylates (AEs), which can contain fatty alcohol components, indicate that these substances are subject to aerobic biodegradation processes in sewage treatment, surface water, sediment, and soil. heraproject.com For linear fatty alcohols with chain lengths up to C18, ready biodegradation has been observed in screening tests, although longer chains (C16-18) may not meet the 10-day window criterion for ready biodegradability, suggesting a slower degradation rate compared to shorter chains. europa.eu This suggests that while aerobic degradation occurs, the rate can be influenced by chain length.
Anaerobic Biodegradation Mechanisms
Anaerobic biodegradation occurs in environments lacking oxygen, such as deeper soil layers, sediments, and anaerobic digesters in wastewater treatment plants. Studies on the anaerobic degradability of alcohol ethoxylates with varying degrees of branching have shown that anaerobic biodegradation can occur. heraproject.com, nih.gov For linear alcohols like dodecanol (B89629), almost complete mineralization has been achieved under anaerobic conditions. nih.gov Read-across data from cetyl alcohol (a linear C16 alcohol) suggests that C18 alcohols like stearyl alcohol are expected to biodegrade under anaerobic conditions, with studies showing high percentages of degradation over 28 days using activated and anaerobic sludge. epa.gov This indicates that anaerobic pathways contribute to the removal of fatty alcohols in oxygen-deprived environments.
Influence of Molecular Structure on Biodegradation Rate
The molecular structure, particularly the presence of branching, can significantly influence the rate and extent of biodegradation. Research on alcohol ethoxylates has demonstrated that alkyl branching can have a more detrimental effect on anaerobic degradability compared to aerobic degradability. nih.gov While linear alcohol ethoxylates and linear alcohols like dodecanol showed almost complete anaerobic mineralization, highly branched alcohol ethoxylates exhibited no significant degradation in anaerobic assays. nih.gov This suggests that the branched structure of this compound, compared to its linear counterpart stearyl alcohol, may result in slower or less complete biodegradation, particularly under anaerobic conditions, due to steric hindrance affecting microbial enzymatic activity.
Environmental Distribution and Partitioning
Environmental partitioning describes how a substance distributes itself among different environmental compartments, such as water, soil, sediment, and air. This is influenced by the substance's physical and chemical properties.
Volatilization from Water and Soil
Volatilization is the process by which a substance moves from a liquid or solid phase into the air. For this compound, which is described as slightly volatile, volatilization from moist soil and water surfaces is expected. syskem.de, atamanchemicals.com The rate of volatilization is related to the substance's vapor pressure and Henry's Law constant. While specific data for this compound's Henry's Law constant may not be readily available, estimations or data from similar fatty alcohols like 1-hexadecanol (B1195841) (cetyl alcohol) suggest that volatilization can be an important fate process. atamanchemicals.com However, adsorption to soil and sediment is expected to attenuate volatilization, meaning the actual amount lost to the atmosphere may be reduced due to the substance binding to solid particles. atamanchemicals.com
Adsorption to Soil and Sediment
Adsorption is the process by which a substance adheres to the surface of solid particles in the environment, such as soil and sediment organic matter. This compound is poorly soluble in water, which generally correlates with a higher potential for adsorption to solid phases. syskem.de Based on read-across from linear C18 alcohols like 1-octadecanol (stearyl alcohol), which have a high estimated Log Koc, this compound is expected to adsorb strongly to suspended solids and sediment in water and be immobile in soil. oecd.org, atamanchemicals.com This strong adsorption potential means that if released into aquatic or terrestrial environments, this compound is likely to bind to soil and sediment particles, limiting its mobility in the water column and potentially reducing its bioavailability.
Bioconcentration and Bioaccumulation Potential in Aquatic Systems
Bioconcentration and bioaccumulation refer to the uptake and accumulation of a substance in organisms from water and other environmental sources, respectively. For this compound, a relevant uptake and bioaccumulation in aquatic organisms are not expected due to its rapid environmental biodegradation and metabolization via enzymatic hydrolysis europa.eu. Enzymatic breakdown of related substances, such as bis(16-methylheptadecyl) malate (B86768), initially yields this compound and malic acid europa.eu. These hydrolysis products are expected to be metabolized and effectively excreted in fish europa.eu.
Estimated bioconcentration factor (BCF) values for the main components of related substances, calculated using predictive models like BCFBAF v3.01, were reported as low as 0.89 L/kg, assuming biotransformation europa.eu. While the substance has a high log Pow (> 10), indicating a potential to bioaccumulate, the evidence from environmental behavior, metabolism, and QSAR-estimated BCF values suggests that the substance is not likely to bioaccumulate europa.eu. This is in accordance with regulatory guidelines that consider rapid biodegradation and metabolism as factors reducing bioaccumulation potential europa.eu.
Ecotoxicity Studies in Environmental Compartments
Ecotoxicity studies assess the potential for a substance to cause harm to organisms in the environment. This compound is classified as harmful to aquatic life with long-lasting effects europa.eusyskem.dechem-is-try.comechemi.com.
Aquatic Ecotoxicity (e.g., Algae, Invertebrates, Fish)
Information on the acute aquatic toxicity of this compound indicates that it is not classified as acutely toxic syskem.de. However, it is classified for chronic aquatic toxicity as harmful to aquatic life with long-lasting effects europa.eusyskem.dechem-is-try.comechemi.com. Limited specific toxicity data for this compound on fish, daphnia and other aquatic invertebrates, algae, and microorganisms were available in some safety data sheets echemi.com.
Studies on related alcohol ethoxylates (AE), which can include branched-chain alcohols, show that the toxicity to aquatic organisms can vary depending on the alkyl and ethoxylate chain lengths canada.ca. Fish and invertebrates are generally more sensitive to AE than plants or algae canada.ca. Toxicity tends to increase with increasing alkyl chain length and decrease with increasing ethoxylate chain length canada.ca. For straight-chain alcohols, the chain length can influence toxicity, with longer chain lengths potentially showing no toxicity above a certain cut-off due to low aqueous solubility limiting bioavailability oecd.org.
Terrestrial Ecotoxicity
Waste Management and Environmental Remediation Strategies
Proper waste management and environmental remediation strategies are essential to minimize the environmental impact of this compound. Avoiding release to the environment is a key precautionary measure atamanchemicals.comchem-is-try.comechemi.com.
Treatment in Wastewater Systems
Treatment in wastewater systems is a primary pathway for removing substances from aqueous waste streams before discharge. Readily biodegradable substances, such as this compound, are expected to undergo rapid and ultimate degradation in most environments, including biological Sewage Treatment Plants (STPs) europa.eu. Insoluble chemicals entering standard STPs are expected to be extensively removed in the primary settling tank and fat trap, limiting their contact with activated sludge organisms europa.eu. This suggests that only low concentrations are likely to be released into the environment after conventional STP treatment europa.eu.
For liquid spills, recommended disposal methods include taking up the spill with absorbent material, collecting the absorbed substance in containers, and cleaning contaminated surfaces with water syskem.de. Waste materials can be removed to authorized incinerators equipped with afterburners and flue gas scrubbers syskem.de. Disposal of contents and containers should be done according to applicable laws and regulations echemi.com. It is advised not to discharge the chemical into drains or sewer systems atamanchemicals.comchem-is-try.comcarlroth.com.
While specific detailed research findings on the treatment of this compound in wastewater systems were not extensively detailed, the general principles for readily biodegradable and insoluble substances in STPs provide insight into its expected behavior europa.eu.
Interactive Data Tables:
Below are examples of how data could be presented in interactive tables if the platform supported that functionality. These tables summarize key environmental information based on the search results.
Table 1: Environmental Classification of this compound (Intended as an interactive table)
| Environmental Endpoint | Classification | Source Index |
| Acute Aquatic Toxicity | Not classified | syskem.de |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long lasting effects | europa.eusyskem.dechem-is-try.comechemi.com |
| Skin Irritation | Causes skin irritation | europa.eusyskem.dechem-is-try.comechemi.com |
| PBT/vPvB Assessment | Does not meet criteria | syskem.de |
Table 2: Predicted Bioconcentration Factors (BCF) for Related Substances (Intended as an interactive table)
| Substance Component | Prediction Method | BCF (L/kg) | Notes | Source Index |
| Main components of related substance | QSAR (BCFBAF v3.01) | 0.89 | Assuming biotransformation | europa.eu |
| Alcohols in Category (C10+) | Log Kow-based QSAR | Overestimate | Does not account for biotransformation | oecd.org |
Table 3: Waste Treatment Recommendations (Intended as an interactive table)
| Waste Type | Recommended Treatment/Disposal Method | Environmental Precaution | Source Index |
| Liquid spill | Take up with absorbent material, collect in containers, clean with water | Prevent soil/water pollution, prevent spreading in sewers | syskem.de |
| Waste materials | Remove to authorized incinerator (afterburner, flue gas scrubber) | Avoid release to environment | syskem.de |
| Contaminated packaging | Triple rinse and recycle/recondition, or controlled incineration | Do not discharge to sewer systems | chem-is-try.com |
| General waste/product | Licensed chemical destruction plant or controlled incineration | Do not contaminate water/foodstuffs | chem-is-try.com |
Disposal Considerations for Industrial Byproducts
The disposal of industrial byproducts containing this compound requires careful consideration to minimize environmental impact, particularly concerning aquatic and terrestrial ecosystems. Industrial waste, the byproduct of manufacturing processes, can be either hazardous or non-hazardous, and proper management is crucial to prevent environmental contamination sensoneo.commcfenvironmental.com. Disposing of hazardous waste improperly can lead to significant penalties and environmental harm mcfenvironmental.com.
This compound is classified as readily biodegradable ecoworkers.net. Studies on similar alcohol ethoxylates indicate they can biodegrade aerobically and anaerobically industrialchemicals.gov.auheraproject.com. For instance, laboratory-scale anaerobic digestion of a similar C18 alcohol ethoxylate showed over 80% removal of radioactivity from both the ethoxylate and the hydrocarbon chain heraproject.com.
Disposal options for industrial byproducts containing this compound include treatment at authorized facilities. Unused product or empty containers may be disposed of as non-hazardous waste in accordance with state and federal requirements, provided they are not classified as hazardous based on use, transformations, mixtures, contamination, or spillage ecoworkers.net. If the material is determined to be hazardous, disposal must comply with hazardous waste regulations ecoworkers.net.
One method for treating combustible packaging materials or the substance itself is controlled incineration equipped with an afterburner and a flue gas scrubber syskem.dechem-is-try.com. Alternatively, containers can be triple-rinsed and offered for recycling or reconditioning chem-is-try.com. Empty drums should be properly drained, triple-rinsed, and either returned to a reconditioner or properly disposed of ecoworkers.net. Preventing the chemical from entering drains and avoiding discharge into the environment are emphasized precautions atamanchemicals.comechemi.com.
Data on the biodegradation of related alcohol ethoxylates highlight the potential for breakdown in sewage treatment. Table 1 provides an example of the fate of a radiolabelled stearyl alcohol ethoxylate after biodegradation in a model sludge digester.
Table 1: Fate of 14C-labelled Stearyl Alcohol Ethoxylate After Biodegradation in a Model Sludge Digester heraproject.com
| 14C Distribution (% of initial radioactivity) | Value |
| Residual surfactants | 6.9 |
| Metabolites | 1.2 |
| 14C-gas | 83.6 |
| 14C-biomass | 8.3 |
| Total degraded | 91.9 |
This data indicates a high percentage of the labelled compound was degraded into gas and biomass in an anaerobic environment.
It is important to note that while this compound itself shows favorable environmental properties like ready biodegradability, the specific composition and potential contaminants within industrial byproducts necessitate adherence to proper waste management protocols and regulations to mitigate any potential ecotoxicological effects on soil and water bodies sensoneo.comecoworkers.netresearchgate.netsyskem.deatamanchemicals.comechemi.com.
Future Research Directions and Advanced Methodologies
Exploration of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
Current production of isostearyl alcohol often relies on petrochemical feedstocks and traditional chemical processes. Future research is actively exploring alternative synthetic pathways aiming for improved sustainability and potentially greater control over the isomeric composition (selectivity). This includes investigating the potential of:
Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze specific steps, such as the reduction of isostearic acid or the branching of fatty acid precursors. This approach offers potential for milder reaction conditions, reduced energy consumption, and the use of renewable feedstocks derived from biomass. Research focuses on identifying and engineering highly active and stable enzymes for these transformations.
Fermentation-based processes: Exploring microbial fermentation routes to produce branched fatty acids or alcohols directly from sugars or other bio-based carbon sources. This involves metabolic engineering of microorganisms to optimize yield and purity of the desired branched isomers.
Chemo-catalytic routes from non-petroleum feedstocks: Developing new catalytic systems to synthesize branched alcohols from alternative sources like synthesis gas (derived from biomass or waste), CO2 hydrogenation, or direct conversion of other bio-derived molecules. Emphasis is placed on designing catalysts that are highly efficient, durable, and selective under mild conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors for this compound synthesis steps. This methodology offers benefits in terms of reaction control, safety, scalability, and potentially higher yields and purities compared to batch processes. Research involves optimizing reactor design and operating parameters for specific reactions.
These novel routes aim not only to replace fossil fuels but also to minimize waste generation, reduce energy input, and potentially offer routes to specific isostearyl isomers that might possess unique performance characteristics.
Development of Advanced Catalytic Systems for this compound Transformation
Catalysis plays a critical role in both the synthesis of this compound and its potential downstream functionalization. Future research is focused on designing and implementing advanced catalytic systems with improved activity, selectivity, stability, and sustainability. Key areas include:
Heterogeneous Catalysis: Developing novel solid catalysts for reactions such as the hydrogenation of isostearic acid or esters to this compound. This involves designing catalysts with tailored active sites (e.g., supported nanoparticles of noble or non-noble metals, single-atom catalysts), optimized support materials (e.g., metal oxides, zeolites, MOFs), and improved resistance to deactivation.
Homogeneous and Organocatalysis: Exploring highly selective homogeneous catalysts or metal-free organocatalysts for specific transformations, such as branching reactions or selective functionalization of the hydroxyl group. Research focuses on catalyst design at the molecular level to control reaction pathways and minimize side products.
Enzyme Immobilization: Developing methods to immobilize enzymes identified for biocatalytic routes onto solid supports. This enhances enzyme stability, allows for easier separation and recycling, and enables continuous processes.
Catalyst Design for Sustainability: Research into catalysts made from earth-abundant elements, catalysts with improved recyclability, and catalytic processes that utilize less hazardous solvents or operate under milder conditions.
The goal is to develop catalytic systems that are not only highly effective but also align with green chemistry principles, reducing the environmental footprint of processes involving this compound.
Multiscale Modeling and Simulation of this compound Interactions in Complex Systems
Computational methods are becoming increasingly vital for understanding the behavior of molecules like this compound in diverse environments and predicting their properties. Future research leverages multiscale modeling and simulation techniques to gain deeper insights:
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound molecules in various phases (liquid, solid), at interfaces (oil-water, solid-liquid), and within complex formulations (emulsions, lipid bilayers, polymer matrices). This helps in understanding self-assembly, solubility, diffusion, viscosity, and interactions with other components at the molecular level.
Quantum Mechanics (QM) Calculations: Applying QM methods (e.g., Density Functional Theory - DFT) to study reaction mechanisms involved in the synthesis or transformation of this compound, investigate the electronic structure and reactivity of catalytic active sites, or predict spectroscopic properties.
Mesoscale Modeling: Developing models that bridge the gap between molecular-level interactions and macroscopic properties. This can include Dissipative Particle Dynamics (DPD) or coarse-grained models to simulate the behavior of larger aggregates, vesicles, or the stability of emulsions containing this compound.
Process Simulation: Utilizing computational fluid dynamics (CFD) and process modeling software to optimize reactor design and operating conditions for this compound synthesis or purification processes, improving efficiency and yield.
These modeling approaches provide predictive capabilities, reducing the need for extensive experimental screening and offering fundamental understanding of the role of this compound in various systems.
Integration into Bio-inspired and Smart Material Systems
The unique physical and chemical properties of this compound, such as its branched structure, hydrophobicity, and relatively low melting point, make it an interesting candidate for integration into advanced material systems. Future research explores its use in:
Bio-inspired Assemblies: Utilizing this compound as a component in self-assembling structures that mimic biological systems, such as liposomes, vesicles, or artificial cell membranes. Its branched chain can influence membrane fluidity and stability.
Phase Change Materials (PCMs): Incorporating this compound into materials designed for thermal energy storage or regulation. Its melting and crystallization behavior can be tuned by combining it with other materials, creating PCMs for applications in textiles, buildings, or electronics.
Responsive Materials: Developing materials that change their properties (e.g., viscosity, phase, release rate) in response to external stimuli (temperature, pH, light) by incorporating this compound or its derivatives. This could lead to smart gels, responsive coatings, or controlled release systems.
Biomimetic Lubricants and Interfaces: Designing lubricants or surface modifiers that mimic the properties of biological interfaces, utilizing the branched structure of this compound to provide specific tribological properties or reduce friction.
Research in this area focuses on exploiting the molecular characteristics of this compound to engineer materials with novel and tunable functionalities for diverse applications, including biomedical devices, advanced textiles, and energy systems.
Advanced Spectroscopic and Chromatographic Techniques for In-Situ Characterization
Precise characterization is essential for understanding reaction mechanisms, monitoring processes, and ensuring product quality. Future research involves the application and development of advanced analytical techniques for this compound and systems containing it:
Operando and In-Situ Spectroscopy: Using techniques like in-situ Infrared (IR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor chemical reactions involving this compound or its precursors in real-time under relevant reaction conditions. This provides crucial information about reaction intermediates, kinetics, and catalyst behavior.
High-Resolution Mass Spectrometry (HRMS): Applying advanced MS techniques (e.g., Orbitrap, FT-ICR MS) coupled with chromatography (GC or LC) for detailed analysis of complex mixtures containing this compound, identifying impurities, and characterizing reaction products or degradation pathways with high accuracy.
Multidimensional Chromatography: Utilizing techniques like GCxGC or LCxLC to achieve enhanced separation of this compound isomers and other components in complex samples, providing a more comprehensive compositional analysis.
Advanced NMR Techniques: Employing specialized NMR sequences (e.g., Diffusion-Ordered Spectroscopy - DOSY, relaxation measurements) to study molecular diffusion, aggregation behavior, and interactions of this compound in formulations or complex matrices.
These advanced techniques enable a deeper understanding of the molecular behavior of this compound in various contexts, facilitating process optimization, quality control, and the development of new applications.
Life Cycle Assessment and Techno-Economic Analysis for Sustainable Manufacturing
Comparative LCA: Conducting comprehensive LCAs to compare the environmental impacts (e.g., greenhouse gas emissions, energy consumption, water usage, waste generation) of different synthetic routes to this compound, including traditional petrochemical routes versus novel bio-based or catalytic pathways. This helps identify hotspots and guide the development of more sustainable processes.
Feedstock Evaluation: Analyzing the environmental and economic impacts associated with sourcing different raw materials, such as petroleum derivatives, various types of biomass, or recycled materials, for this compound production.
End-of-Life Assessment: Evaluating the environmental fate and potential impacts of products containing this compound at the end of their lifecycle, including biodegradability, persistence, and potential for recycling or recovery.
Techno-Economic Analysis: Performing detailed economic evaluations of novel synthetic processes, considering capital costs, operating costs, feedstock costs, energy consumption, and potential revenue streams. This analysis is crucial for determining the commercial feasibility of new sustainable technologies.
Integrating LCA and TEA early in the research and development process allows for informed decision-making, ensuring that future innovations in this compound production and application are not only scientifically sound but also environmentally responsible and economically viable.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering
Addressing the complex challenges and opportunities related to this compound requires a highly collaborative and interdisciplinary approach. Future research thrives at the intersection of various scientific and engineering disciplines:
Chemistry and Materials Science: Collaboration is essential for designing new synthetic routes (chemistry) that yield this compound with specific properties required for advanced materials (materials science). This includes developing catalysts for precise functionalization or incorporating the alcohol into novel polymer architectures or composites.
Chemistry and Environmental Engineering: Joint efforts are needed to develop green chemistry metrics for this compound production, design processes with minimized environmental impact, and assess the environmental fate and potential remediation strategies for the compound. Research on using renewable feedstocks and developing biodegradable derivatives falls under this interface.
Materials Science and Environmental Engineering: Collaboration focuses on developing materials containing this compound that are inherently more sustainable, such as biodegradable formulations, materials with reduced energy footprints during production or use, or materials designed for easier recycling or disposal.
Biology and Chemistry/Engineering: Exploring biological routes for synthesis (biocatalysis, fermentation) requires expertise from biology (enzyme discovery, metabolic engineering) combined with chemical synthesis and process engineering knowledge.
This interdisciplinary synergy is crucial for tackling challenges such as developing a circular economy for this compound, creating high-performance materials with reduced environmental impact, and ensuring that future innovations are sustainable from conception to end-of-life.
Q & A
Q. What are the established synthesis pathways for isostearyl alcohol, and how do reaction conditions influence yield and isomer distribution?
this compound is synthesized via hydrogenation of isostearic acid under high-temperature, high-pressure catalytic conditions. The branched-chain structure arises from the Oxoprocess, where olefin hydrocarbons are passed over cobalt catalysts, leading to isomerization. Reaction parameters like catalyst type (e.g., cobalt vs. nickel), temperature (typically 150–250°C), and hydrogen pressure (10–30 bar) significantly affect the ratio of C18 branched isomers and overall yield. Gas chromatography (GC) with flame ionization detection is critical for quantifying isomer profiles .
Q. What standardized methodologies are used to assess the purity and composition of this compound in research settings?
Purity analysis relies on GC equipped with polar capillary columns (e.g., DB-WAX) and flame ionization detectors. System suitability tests require resolving cetyl and stearyl alcohol peaks (C16 and C18 linear alcohols) to confirm column efficiency. Sample preparation involves dissolving this compound in dehydrated ethanol, followed by peak area integration to calculate percentage composition. Method validation parameters (precision, linearity, LOD/LOQ) must adhere to pharmacopeial standards .
Q. How do researchers evaluate the safety profile of this compound in dermal formulations?
Safety assessments follow OECD guidelines and Draize protocols. Acute toxicity studies in albino rabbits involve occlusive patches (0.5 mL applied for 24 hours) to measure erythema and edema. Sensitization potential is tested via repeated insult patch trials (RIPT) over 3 weeks, with rechallenge phases to confirm reactions. For example, a 5% this compound formulation induced sensitization in 4/148 subjects, attributed to branched-chain structure enhancing allergenicity .
Advanced Research Questions
Q. How can contradictory data on this compound’s sensitization potential be resolved in clinical studies?
Conflicting results (e.g., 0% sensitization in guinea pigs vs. 2.7% in humans) arise from interspecies variability and formulation interactions. To resolve discrepancies, researchers should:
- Standardize test concentrations (e.g., 5% in ethanol vs. 25% in petrolatum).
- Control for co-ingredients (e.g., perfumes in antiperspirants exacerbate reactions).
- Use in vitro alternatives like human epidermal equivalents (EpiDerm™) to reduce animal testing. Meta-analyses of historical data (e.g., CIR reports) highlight concentration-dependent thresholds for sensitization .
Q. What experimental designs are optimal for studying the impact of this compound’s molecular structure on emulsion stability?
Branched-chain alcohols like this compound reduce interfacial tension more effectively than linear analogs. Stability studies should compare:
- Phase inversion temperature (PIT): Measure via rheology during heating cycles (25–80°C).
- Droplet size distribution: Use dynamic light scattering (DLS) over 30-day storage.
- Accelerated aging: Centrifugation (3,000 rpm for 30 mins) to assess phase separation. This compound’s branching improves packing in oil-in-water emulsions, enhancing creaming resistance .
Q. How does this compound interact with zwitterionic surfactants in complex formulations?
this compound’s hydrophobicity (log P ≈ 8.5) synergizes with zwitterionic surfactants (e.g., cocamidopropyl betaine) via hydrophobic tail embedding. Isothermal titration calorimetry (ITC) quantifies binding constants, while cryo-TEM visualizes micelle morphology. Studies show branched alcohols reduce surfactant critical micelle concentration (CMC) by 15–20%, improving foam stability but risking irritation at high concentrations .
Q. What are the methodological challenges in quantifying trace impurities in this compound, and how are they addressed?
Trace impurities (e.g., residual catalysts, oxidation byproducts) require GC-MS/MS with selected ion monitoring (SIM). Challenges include:
- Co-elution of isomers (resolved using DB-5ms columns).
- Matrix effects in lipid-rich samples (mitigated via solid-phase extraction).
- Quantifying nickel residues (<1 ppm) via ICP-MS, ensuring compliance with ICH Q3D guidelines .
Q. What gaps exist in long-term toxicity data for this compound, and how can they be addressed in future studies?
Current data lack chronic exposure assessments (≥6 months) and transdermal absorption kinetics. Proposed solutions:
- Percutaneous absorption studies: Use Franz diffusion cells with human skin explants.
- Genotoxicity assays: Conduct micronucleus tests in CHO-K1 cells.
- Epidemiological surveys: Track formulation use in cohorts with sensitive skin .
Data Contradiction Analysis
Q. Why do in vitro and in vivo models show divergent results for this compound’s irritation potential?
In vitro models (e.g., EpiDerm™) often underestimate irritation due to lack of immune components. A 25% this compound formulation showed no irritation in vitro but induced mild erythema in rabbits. To align models, researchers integrate cytokine release assays (IL-1α, IL-8) to mimic immune responses .
Q. How do regulatory thresholds for this compound vary globally, and what implications does this have for cross-disciplinary research?
The EU mandates ≤0.7% in leave-on products (SCCS 2021), while the US allows ≤5% (CIR 2005). Discrepancies arise from differing risk assessment frameworks (e.g., EU’s precautionary principle vs. US’s weight-of-evidence). Harmonization requires collaborative studies using OECD TG 497 and shared datasets .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
